molecular formula C21H16Cl2O3 B14403504 3,4-Bis[(4-chlorophenyl)methoxy]benzaldehyde CAS No. 88036-81-1

3,4-Bis[(4-chlorophenyl)methoxy]benzaldehyde

Cat. No.: B14403504
CAS No.: 88036-81-1
M. Wt: 387.3 g/mol
InChI Key: HAUZFJGLZJQHOP-UHFFFAOYSA-N
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Description

3,4-Bis[(4-chlorophenyl)methoxy]benzaldehyde is an organic compound characterized by its complex structure, which includes two 4-chlorophenyl groups attached to a benzaldehyde core via methoxy linkages

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis[(4-chlorophenyl)methoxy]benzaldehyde typically involves the reaction of 3,4-dihydroxybenzaldehyde with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger batch sizes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used under controlled conditions.

Major Products Formed:

    Oxidation: 3,4-Bis[(4-chlorophenyl)methoxy]benzoic acid.

    Reduction: 3,4-Bis[(4-chlorophenyl)methoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the specific reaction conditions.

Scientific Research Applications

Mechanism of Action

The mechanism by which 3,4-Bis[(4-chlorophenyl)methoxy]benzaldehyde exerts its effects is primarily through its interaction with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: 3,4-Bis[(4-chlorophenyl)methoxy]benzaldehyde is unique due to the presence of two 4-chlorophenyl groups, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other related compounds and contributes to its specific applications in research and industry.

Properties

CAS No.

88036-81-1

Molecular Formula

C21H16Cl2O3

Molecular Weight

387.3 g/mol

IUPAC Name

3,4-bis[(4-chlorophenyl)methoxy]benzaldehyde

InChI

InChI=1S/C21H16Cl2O3/c22-18-6-1-15(2-7-18)13-25-20-10-5-17(12-24)11-21(20)26-14-16-3-8-19(23)9-4-16/h1-12H,13-14H2

InChI Key

HAUZFJGLZJQHOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)C=O)OCC3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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